1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 1382136-98-2
VCID: VC5266709
InChI: InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)9-21(5,17)18/h6-8H,9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CS(=O)(=O)C)F
Molecular Formula: C14H20BFO4S
Molecular Weight: 314.18

1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-

CAS No.: 1382136-98-2

Cat. No.: VC5266709

Molecular Formula: C14H20BFO4S

Molecular Weight: 314.18

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- - 1382136-98-2

Specification

CAS No. 1382136-98-2
Molecular Formula C14H20BFO4S
Molecular Weight 314.18
IUPAC Name 2-[2-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)9-21(5,17)18/h6-8H,9H2,1-5H3
Standard InChI Key CNPMRBHMOWMMBY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CS(=O)(=O)C)F

Introduction

Chemical Structure and Molecular Properties

The structural identity of 1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- is defined by its boron-containing heterocyclic core and aromatic substituents. The dioxaborolane ring (1,3,2-dioxaborolane) serves as a stabilizing moiety for the boronic acid group, a common feature in reagents used for Suzuki-Miyaura couplings . The phenyl ring at the 2-position of the dioxaborolane is substituted with a fluorine atom at the ortho position and a methylsulfonylmethyl group at the para position, introducing both electronic and steric influences on the compound’s reactivity.

Key Structural Features

  • Dioxaborolane Core: The 1,3,2-dioxaborolane system consists of a five-membered ring with two oxygen atoms and one boron atom, flanked by four methyl groups (4,4,5,5-tetramethyl substitution). This configuration enhances the stability of the boronic ester, preventing protodeboronation and enabling storage under ambient conditions.

  • Aromatic Substitution: The fluorine atom at the 2-position of the phenyl ring exerts an electron-withdrawing effect, potentially activating the boronate toward transmetalation in cross-coupling reactions. The methylsulfonylmethyl group at the 4-position introduces a polar sulfone moiety, which may improve solubility in polar aprotic solvents or influence substrate recognition in catalytic cycles .

Molecular Descriptors

PropertyValue
CAS No.1382136-98-2
Molecular FormulaC14H20BFO4S\text{C}_{14}\text{H}_{20}\text{BFO}_{4}\text{S}
Molecular Weight314.18 g/mol
IUPAC Name2-[2-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CS(=O)(=O)C)F
InChIKeyCNPMRBHMOWMMBY-UHFFFAOYSA-N

The SMILES string and InChIKey provide unambiguous representations of the compound’s connectivity and stereoelectronic features, critical for computational modeling and database searches .

Physicochemical Characteristics

Limited experimental data are reported for this compound, a common challenge with specialized boronic esters. Key inferred properties include:

SupplierLocationPackaging Options
Jilin Chinese Academy of Sciences-Yanshen TechnologyJilin, ChinaR&D quantities
Shanghai Amico Chemicals Co. LTDShanghai, ChinaCustom synthesis
Zhuhai Aobokai Biomedical Technology Co., Ltd.Zhuhai, ChinaBulk orders

Pricing and lead times vary by order size, with typical delivery windows of 2–4 weeks for non-stock items.

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